molecular formula C23H23N3OS B10866912 N-(4-phenoxyphenyl)-4-phenylpiperazine-1-carbothioamide

N-(4-phenoxyphenyl)-4-phenylpiperazine-1-carbothioamide

Cat. No.: B10866912
M. Wt: 389.5 g/mol
InChI Key: QUGNZHDLYWNOHJ-UHFFFAOYSA-N
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Description

N-(4-Phenoxyphenyl)-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxyphenyl group and a tetrahydropyrazinecarbothioamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide typically involves multiple steps. One common method includes the reaction of 4-phenoxybenzaldehyde with appropriate reagents to form the intermediate compounds, which are then further reacted to produce the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to maximize yield and purity. Industrial methods also focus on minimizing waste and ensuring the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenoxyphenyl)-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce corresponding oxides, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(4-Phenoxyphenyl)-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-phenoxyphenyl)-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide include:

Uniqueness

What sets N-(4-phenoxyphenyl)-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-4-phenylpiperazine-1-carbothioamide

InChI

InChI=1S/C23H23N3OS/c28-23(26-17-15-25(16-18-26)20-7-3-1-4-8-20)24-19-11-13-22(14-12-19)27-21-9-5-2-6-10-21/h1-14H,15-18H2,(H,24,28)

InChI Key

QUGNZHDLYWNOHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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